Potassium tantalum isopropoxide

double alkoxide purification thermal stability sublimation

Choose Potassium tantalum isopropoxide for unmatched stoichiometric fidelity in KTaO₃ and KTN thin film deposition. Unlike physically mixed precursors, this double alkoxide locks the K:Ta ratio at 1:1 at the molecular level, eliminating cation segregation and pyrochlore phase persistence. Its sterically hindered isopropoxide ligands moderate hydrolysis kinetics, ensuring homogeneous mixed-metal oxide gels. Sublimation-purifiable for electronic-grade applications. Supplied as a ready-to-use 5% w/v solution in anhydrous isopropanol, it integrates directly into established CSD workflows.

Molecular Formula C18H47KO6Ta
Molecular Weight 579.6 g/mol
Cat. No. B13820961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tantalum isopropoxide
Molecular FormulaC18H47KO6Ta
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[K+].[Ta]
InChIInChI=1S/5C3H8O.C3H7O.K.Ta/c6*1-3(2)4;;/h5*3-4H,1-2H3;3H,1-2H3;;/q;;;;;-1;+1;
InChIKeyKGJURJWMJFVCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tantalum Isopropoxide (KTa(OⁱPr)₆) – Procurement-Grade Organometallic Precursor for Multicomponent Oxide Thin Films


Potassium tantalum isopropoxide (CAS 21864-26-6; linear formula KTa[OCH(CH₃)₂]₃; molecular weight 574.57 g/mol) is a heterobimetallic alkali metal–tantalum double alkoxide belonging to the MM′(OR)₆ family [1]. It is supplied as a colorless to light yellow liquid, typically as a 5% w/v solution in anhydrous isopropanol, with a boiling point of 210–220 °C at 0.1 mm Hg . As a member of the class of double alkoxides first systematically characterized by Mehrotra et al., this compound serves as a single-source molecular precursor wherein both potassium and tantalum are co-located within one molecular entity at a pre-fixed 1:1 stoichiometry, enabling autostoichiometric delivery of KTaO₃ and K(Ta,Nb)O₃ (KTN) perovskite phases in chemical solution deposition (CSD) and sol–gel processing [2].

Why Potassium Tantalum Isopropoxide Cannot Be Replaced by Simple Tantalum Alkoxides or Two-Precursor Potassium Sources


Generic substitution of potassium tantalum isopropoxide with either a simple tantalum alkoxide (e.g., Ta(OⁱPr)₅) or a physical mixture of separate potassium and tantalum precursors (e.g., potassium acetate plus tantalum ethoxide) introduces fundamental stoichiometric control problems. Simple tantalum alkoxides lack the potassium component entirely and require a separate potassium source, creating the risk of K:Ta ratio drift during solution aging, hydrolysis, and thermal processing [1]. Conversely, physically mixed two-precursor systems do not enforce the molecular-level K–Ta intimacy that the pre-formed K[Ta(OⁱPr)₆] double alkoxide provides; this can lead to cation segregation, intermediate pyrochlore phase persistence, and elevated perovskite crystallization temperatures [2]. The double alkoxide architecture locks the K:Ta ratio at the molecular level, enabling autostoichiometric decomposition pathways that are unavailable to ad hoc precursor mixtures [3].

Quantitative Procurement Evidence: Potassium Tantalum Isopropoxide vs. Closest Analogs and Alternatives


Thermal Stability and Sublimation Purifyability: KTa(OⁱPr)₆ vs. KNb(OⁱPr)₆ Double Alkoxides

Within the MM′(OR)₆ double alkoxide family, tantalum-based derivatives—including KTa(OⁱPr)₆—can be purified by sublimation under reduced pressure without decomposition, whereas the corresponding niobium analogs (e.g., KNb(OⁱPr)₆) decompose to the parent penta-alkoxide M′(OR)₅ upon attempted sublimation [1]. Conductivity measurements and molecular weight determinations confirmed the structural integrity of the sublimed tantalum hexa-alkoxide species [1]. This differential thermal behavior means that for applications requiring high-purity precursor feedstock—such as electronic-grade thin film deposition—the tantalum double isopropoxide offers a viable purification pathway that the niobium congener cannot provide.

double alkoxide purification thermal stability sublimation precursor quality

Pre-Fixed K:Ta Stoichiometry vs. Two-Precursor Mixtures: Eliminating Compositional Drift in KTaO₃ Film Fabrication

Potassium tantalum isopropoxide delivers potassium and tantalum in a molecularly pre-fixed 1:1 K:Ta ratio per formula unit (KTa[OCH(CH₃)₂]₃), verified by its defined molecular formula C₁₈H₄₂KO₆Ta and molecular weight 574.57 g/mol [1]. This contrasts with the two-precursor approach using potassium acetate and tantalum ethoxide, where the K:Ta ratio must be established by the operator through external weighing—introducing a weighing-dependent compositional uncertainty that propagates through hydrolysis, gelation, and calcination [2]. In the autostoichiometric vapor deposition framework, the nonstoichiometry factor K (defined as a quantitative measure of precursor autostoichiometric capability) is minimized for double alkoxide precursors because both metals are carried within a single volatile molecule [3]. In KTN film preparation via sol–gel processing, the direct use of K[Ta(OC₂H₅)₆] and K[Nb(OC₂H₅)₆] double alkoxides yielded perovskite films with chemical composition in good agreement with the atomic ratio of starting materials [4].

stoichiometry control single-source precursor KTN perovskite cation segregation

Hydrolysis Rate Modulation: Isopropoxide (KTa(OⁱPr)₆) vs. Ethoxide (KTa(OEt)₆) Ligand Steric Control

The isopropoxide ligand (–OCH(CH₃)₂) in KTa(OⁱPr)₆ is a secondary alkoxide with two methyl groups adjacent to the oxygen center, providing greater steric bulk than the primary ethoxide ligand (–OCH₂CH₃) in KTa(OEt)₆ [1]. In sol–gel chemistry, the hydrolysis rate of metal alkoxides decreases as the steric bulk of the alkoxide ligand increases; this principle is well-established across Ti, Zr, Al, and Ta alkoxide systems [2]. The larger steric profile of isopropoxide compared to ethoxide slows the rate of nucleophilic attack by water at the metal center, providing a wider processing window for controlled hydrolysis and condensation—a critical parameter when fabricating homogeneous multi-cation oxide gels where differential hydrolysis rates can cause cation segregation [2]. KTa(OⁱPr)₆ is supplied as a stable 5% w/v solution in isopropanol (Alfa Aesar catalog #39167), reflecting adequate shelf stability that is directly linked to the moderated reactivity conferred by the isopropoxide ligand set [3].

hydrolysis kinetics steric hindrance sol–gel processing alkoxide ligand design

Thermal Processing Window: KTa(OⁱPr)₆ Boiling Point vs. Ta(OⁱPr)₅ for Vapor-Phase and Solution-Phase Deposition

Potassium tantalum isopropoxide (KTa(OⁱPr)₆) exhibits a boiling point of 210–220 °C at 0.1 mm Hg , which is substantially higher than the boiling point of the simple tantalum(V) isopropoxide Ta(OⁱPr)₅ at 122 °C at 0.1 mm Hg . This approximately 90–100 °C upward shift in boiling point reflects the incorporation of the potassium counterion into the heterobimetallic framework, which increases the molecular weight (574.57 vs. 476.38 g/mol) and alters the intermolecular forces governing volatility. For solution-based CSD processing, the higher boiling point of KTa(OⁱPr)₆ means that solvent evaporation (isopropanol bp 82 °C at atmospheric pressure) can proceed without concomitant loss of the precursor from the film, whereas Ta(OⁱPr)₅ (bp 122 °C/0.1 mm Hg) is significantly more volatile and prone to evaporative loss during drying and pre-annealing steps .

precursor volatility boiling point thermal budget CVD/ALD precursor selection

Tantalum Deposition Temperature Differentiation: Ta(OⁱPr)₅ vs. Ta(OEt)₅ as Reference for KTa(OⁱPr)₆ CVD/ALD Relevance

In a direct comparative study of tantalum precursors for liquid injection MOCVD, Crosbie et al. (1999) demonstrated that tantalum ethoxide Ta(OEt)₅ deposits Ta₂O₅ films at approximately 250 °C, while the isopropoxide-containing mixed-ligand precursor Ta(OⁱPr)₄(thd) requires a deposition temperature around 300 °C [1]. This ~50 °C upward shift in deposition temperature for the isopropoxide-bearing precursor is attributed to the greater thermal stability imparted by the bulkier isopropoxide ligands. Extrapolating this class-level trend to the heterobimetallic KTa(OⁱPr)₆ system, the isopropoxide ligand set is expected to provide a higher thermal decomposition threshold and a wider ALD/CVD temperature window compared to an ethoxide-based KTa(OEt)₆ analog, offering greater compatibility with substrates or device structures that impose upper temperature limits during deposition [1].

MOCVD deposition temperature Ta₂O₅ thin film precursor thermal window

High-Value Application Scenarios for Potassium Tantalum Isopropoxide Based on Differentiated Precursor Performance


Chemical Solution Deposition of Stoichiometric KTaO₃ and K(Ta,Nb)O₃ Perovskite Thin Films for Electro-Optic and DRAM Capacitor Applications

When fabricating potassium tantalate (KT) and potassium tantalate niobate (KTN) perovskite thin films via chemical solution deposition (CSD), the use of KTa(OⁱPr)₆ as a single-source precursor directly addresses the critical challenge of maintaining exact K:Ta stoichiometry throughout the deposition and annealing cycle. The pre-fixed 1:1 K:Ta ratio at the molecular level eliminates operator-dependent weighing errors inherent to two-precursor (potassium acetate + tantalum ethoxide) routes [1]. KTN films prepared from double alkoxide precursors (K[Ta(OEt)₆] / K[Nb(OEt)₆]) have demonstrated perovskite crystallization at 675–700 °C with chemical composition matching the starting atomic ratio, properties essential for electro-optic devices requiring the large quadratic electro-optic coefficient of the KTN cubic phase and for DRAM capacitors exploiting KT's high permittivity (ε ≈ 230 at room temperature) [2][3].

Sol–Gel Synthesis of Compositionally Homogeneous KTN Powders and Gels for Ferroelectric and Pyroelectric Materials Research

For research laboratories synthesizing KTN solid-solution powders or gels where compositional homogeneity at the nanoscale determines the final ferroelectric and pyroelectric properties, KTa(OⁱPr)₆ offers the advantage of moderated hydrolysis kinetics conferred by its sterically hindered isopropoxide ligands [1]. Slower, more controllable hydrolysis reduces the risk of differential precipitation—where faster-hydrolyzing components segregate before slower ones—and promotes the formation of truly homogeneous mixed-metal oxide gels. This is especially valuable when extending the KTN composition across the full Ta:Nb ratio range, where maintaining gel homogeneity is a prerequisite for studying composition-dependent phase transitions and electrocaloric properties [2].

High-Purity Precursor Supply for Electronic-Grade Alkoxide-Derived Ta₂O₅ and KTaO₃ Thin Films

The demonstrated sublimation purifyability of tantalum-based double alkoxides (as a class) provides a pathway to higher-purity precursor feedstock compared to niobium-based analogs that decompose upon attempted sublimation [1]. For electronic-grade thin-film deposition where trace metal impurities directly impact dielectric breakdown strength and leakage current, the ability to purify the precursor via sublimation—coupled with the stoichiometric fidelity of the double alkoxide architecture—positions KTa(OⁱPr)₆ as a strategically differentiated procurement choice for applications in high-permittivity dielectric layers and proton-conducting electrolyte films for solid oxide fuel cells [1][2]. The compound is commercially available as a 5% w/v solution in isopropanol (Alfa Aesar #39167), enabling direct integration into established CSD workflows without requiring in-situ precursor synthesis [3].

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